Fmoc-NH-PEG16-CH2CH2COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

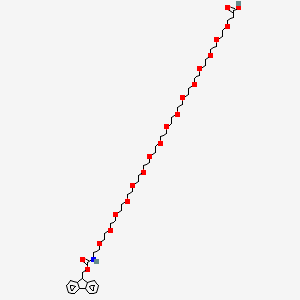

Fmoc-N-amido-PEG16-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Applications De Recherche Scientifique

Bioconjugation

Overview:

Bioconjugation involves the chemical linking of biomolecules, such as proteins or nucleic acids, to other molecules. Fmoc-NH-PEG16-CH2CH2COOH serves as an effective linker due to its ability to form stable amide bonds with primary amines in the presence of coupling reagents like EDC or HATU.

Case Study:

In a study on targeted drug delivery, researchers utilized this compound to conjugate a therapeutic peptide to an antibody. The PEG linker enhanced the solubility and stability of the conjugate in physiological conditions, leading to improved therapeutic efficacy.

Drug Delivery Systems

Overview:

The hydrophilic nature of PEG enhances the solubility of drugs in aqueous environments, making this compound an ideal candidate for drug delivery systems. Its ability to modify the pharmacokinetics of drugs allows for controlled release and targeted delivery.

Application Example:

In research focused on cancer therapy, this compound was incorporated into liposomal formulations. The PEGylation improved circulation time and reduced immunogenicity, allowing for higher accumulation of the drug within tumor tissues.

Nanotechnology

Overview:

this compound is employed in the development of nanoparticles for various applications, including imaging and therapy. The PEG component provides steric hindrance that prevents aggregation and enhances biocompatibility.

Data Table: Nanoparticle Formulations Using this compound

| Nanoparticle Type | Application | Advantages |

|---|---|---|

| Liposomes | Drug Delivery | Enhanced stability and solubility |

| Polymeric Micelles | Antigen Delivery | Improved targeting and reduced toxicity |

| Gold Nanoparticles | Imaging | Increased biocompatibility |

Polymer Chemistry

Overview:

this compound can be used as a building block in polymer synthesis. Its functional groups allow for further modifications and incorporation into larger polymer networks.

Research Findings:

A study demonstrated the use of this compound in synthesizing biodegradable polymers for tissue engineering applications. The resulting materials showed favorable mechanical properties and biocompatibility.

Cell Culture Applications

Overview:

In cell culture, this compound is utilized to create functional coatings on surfaces that promote cell adhesion and growth.

Case Study:

Researchers coated tissue culture plates with this compound to study stem cell differentiation. The modified surfaces enhanced cell attachment and proliferation rates compared to unmodified controls.

Propriétés

Formule moléculaire |

C50H81NO20 |

|---|---|

Poids moléculaire |

1016.19 |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53) |

Clé InChI |

SNFUPBLFEUWDAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fmoc-N-amido-PEG16-acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.